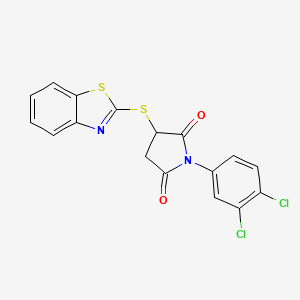

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core. Key substituents include:

- Position 1: A 3,4-dichlorophenyl group, contributing significant lipophilicity and electron-withdrawing effects.

The compound’s molecular formula is inferred as C₁₇H₁₁Cl₂N₂O₂S₂, with a molecular weight of approximately 437.33 g/mol (calculated from substituent contributions). The dichlorophenyl group and benzothiazole ring system suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2O2S2/c18-10-6-5-9(7-11(10)19)21-15(22)8-14(16(21)23)25-17-20-12-3-1-2-4-13(12)24-17/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIFJDRKKPALGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Attachment of the Dichlorophenyl Group: This step might involve a nucleophilic substitution reaction where the benzothiazole intermediate reacts with a dichlorophenyl halide.

Formation of the Pyrrolidine-2,5-dione Moiety: This could be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions could potentially occur at the carbonyl groups in the pyrrolidine-2,5-dione moiety.

Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives inhibited the growth of various cancer cell lines through apoptosis induction mechanisms . The specific compound under discussion has shown promise in targeting specific pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Case Study : In vitro studies have shown that this compound exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Polymer Additives

The unique chemical structure allows for the incorporation of this compound into polymer matrices:

- Application : As an additive in polymer formulations, it enhances thermal stability and mechanical properties. Research indicates that polymers modified with benzothiazole compounds show improved resistance to UV degradation .

Pesticide Development

The compound's structural features suggest potential utility in developing new pesticides:

- Case Study : A study explored the efficacy of benzothiazole derivatives as fungicides against Fusarium species, demonstrating effective inhibition of fungal growth and suggesting a pathway for developing environmentally friendly agricultural chemicals .

Data Table Summary

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione () serves as a relevant structural analog. Below is a detailed comparison:

Key Findings:

The piperidine spacer in the analog may improve conformational flexibility, whereas the sulfanyl linkage in the target compound introduces rigidity and stronger sulfur-mediated interactions (e.g., with cysteine residues).

The benzothiazole moiety in both compounds contributes to π-π stacking interactions, but the piperidine-linked analog may occupy a larger binding pocket due to its extended structure.

Pharmacological Implications :

- While specific potency data are unavailable, the Litchfield-Wilcoxon method () could theoretically compare the ED₅₀ or IC₅₀ values of these compounds by analyzing dose-response curves and relative potencies .

- The lower polar surface area (41.44 Ų) of the fluorophenyl analog suggests better blood-brain barrier penetration compared to the target compound (~80–90 Ų), which may limit CNS activity.

Biological Activity

The compound 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione , also known by its CAS number 338393-83-2 , is a derivative of pyrrolidine and benzothiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is significant in cancer therapy and other diseases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 506.38 g/mol . The compound features a complex structure that includes both benzothiazole and dichlorophenyl moieties, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H13Cl2N3O4S |

| Molecular Weight | 506.38 g/mol |

| Density | 1.60 g/cm³ (predicted) |

| pKa | 11.37 (predicted) |

Research indicates that this compound acts as an IDO1 inhibitor , which plays a crucial role in the catabolism of tryptophan along the kynurenine pathway. IDO1 is implicated in tumor immune evasion and various inflammatory diseases. By inhibiting IDO1, this compound may help restore immune response against tumors and improve outcomes in cancer therapies .

Anticancer Properties

Studies have shown that compounds similar to This compound exhibit significant anticancer activity. The inhibition of IDO1 leads to increased levels of tryptophan and decreased production of immunosuppressive kynurenines, thereby enhancing T-cell responses against cancer cells .

Case Studies

Case Study 1: IDO1 Inhibition in Cancer Therapy

A study highlighted the role of IDO1 inhibitors in enhancing the efficacy of immunotherapies in melanoma patients. The compound's ability to modulate tryptophan metabolism was linked to improved patient outcomes .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed a series of benzothiazole derivatives for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited varying degrees of activity, suggesting that modifications to the benzothiazole structure could enhance potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione with high reproducibility?

- Methodological Answer : Optimize reaction conditions using Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Purification via preparative HPLC or recrystallization (as demonstrated for structurally related pyrrolidine-diones in ) ensures purity ≥95%. Validate intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and avoid byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Assign stereochemistry and verify substituent positions (e.g., benzothiazole sulfanyl vs. dichlorophenyl orientation) .

- HPLC-MS : Monitor purity and detect trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray crystallography : Resolve ambiguities in solid-state conformation, particularly for the pyrrolidine-dione core .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize in vitro models based on structural analogs:

- Enzyme inhibition assays : Test against kinases or proteases, given the benzothiazole moiety’s affinity for ATP-binding pockets .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Cross-validate assays : Replicate studies under standardized conditions (e.g., pH, serum concentration) to isolate variables affecting activity .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

- Target engagement studies : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to putative targets .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological effects?

- Methodological Answer : Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil adsorption coefficients (K) .

- Microcosm/mesocosm models : Simulate aquatic and terrestrial ecosystems to assess bioaccumulation in Daphnia magna or earthworms .

- Multi-omics analysis : Track transcriptomic or metabolomic shifts in model organisms (e.g., zebrafish) exposed to sublethal doses .

Q. How can the molecular interaction mechanism between this compound and its targets be elucidated?

- Methodological Answer :

- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) for X-ray diffraction analysis (resolution ≤2.0 Å) .

- Computational modeling : Perform molecular dynamics (MD) simulations to predict binding modes and identify critical residues (e.g., hinge regions in kinases) .

- Mutagenesis studies : Validate computational predictions by introducing point mutations in target proteins and measuring activity changes .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Strict QC protocols : Require ≥98% purity (HPLC), validated via H NMR and elemental analysis for each batch.

- Blinded replicates : Include internal controls (e.g., known inhibitors) in each assay plate to normalize inter-experimental variability .

- Open-data practices : Share raw datasets (e.g., dose-response curves, spectral files) to facilitate meta-analyses .

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Standardized buffers : Test solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) at 25°C and 37°C .

- Forced degradation studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and oxidizers (HO) to identify instability triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.